tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
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Overview
Description
tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate: is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired pyrazole ring structure .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require precise control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: Researchers investigate its effects on biological systems to understand its potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 1-ethyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate: This compound has a similar pyrazole ring structure but differs in the substitution pattern and functional groups.
3-Amino-5-tert-butyl-1H-pyrazole: This compound shares the pyrazole core but has different substituents, leading to distinct chemical and biological properties.
Properties
CAS No. |
1196153-31-7 |
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Molecular Formula |
C12H20N4O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 3-amino-6-ethyl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C12H20N4O2/c1-5-8-9-7(10(13)15-14-9)6-16(8)11(17)18-12(2,3)4/h8H,5-6H2,1-4H3,(H3,13,14,15) |
InChI Key |
XPBMVQGCOXDKGN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(CN1C(=O)OC(C)(C)C)C(=NN2)N |
Origin of Product |
United States |
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